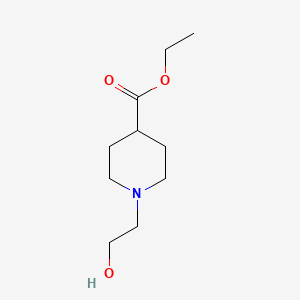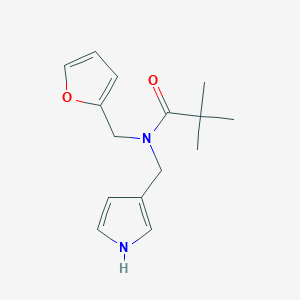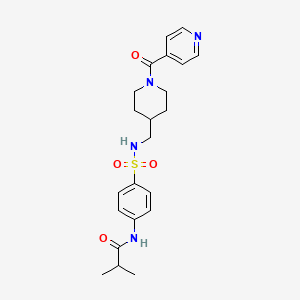![molecular formula C20H20N2O4 B2699623 Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411322-95-5](/img/structure/B2699623.png)
Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Additionally, this compound has been shown to possess anticonvulsant properties, which may be attributed to its ability to modulate the activity of ion channels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. Additionally, this compound has been found to be relatively stable under a range of experimental conditions.
However, there are also some limitations associated with the use of Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate in lab experiments. One major limitation is the lack of understanding regarding its mechanism of action. Additionally, this compound may exhibit off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate. One potential area of investigation is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Another potential area of research is the investigation of the anticancer properties of Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate. Preliminary studies have shown promising results in this area, and further investigation is needed to determine the potential of this compound as a cancer therapeutic.
In conclusion, Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate is a promising compound with a range of potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate involves the reaction of 4-(naphthalene-1-carbonyl)piperazine with methyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, this compound has been investigated for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-19(24)10-9-18(23)21-11-13-22(14-12-21)20(25)17-8-4-6-15-5-2-3-7-16(15)17/h2-10H,11-14H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDMPCFTJIQBQI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2699540.png)


![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride](/img/structure/B2699545.png)
![N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide](/img/structure/B2699546.png)
![Methyl 3-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-4-methoxybenzoate](/img/structure/B2699549.png)


![(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2699553.png)

![N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2699556.png)


